Stereospecific Uterotonic Potency vs. PGF2α in Rabbit Uterus
In vivo testing on the rabbit uterus demonstrates that 19‑hydroxyprostaglandin F2α is substantially less potent than the parent PGF2α, and the (R) and (S) stereoisomers differ in potency [1]. The 19(R)‑OH‑PGF2α isomer exhibits approximately 1/10 to 1/20 of the potency of PGF2α, while the 19(S)‑OH‑PGF2α isomer shows approximately 1/5 to 1/10 of the potency [1].
| Evidence Dimension | Uterotonic potency (relative to PGF2α) |
|---|---|
| Target Compound Data | 19(R)-OH-PGF2α: 1/10 to 1/20 of PGF2α; 19(S)-OH-PGF2α: 1/5 to 1/10 of PGF2α |
| Comparator Or Baseline | PGF2α (set to 1.0) |
| Quantified Difference | 19(R)-OH-PGF2α: 0.05–0.10×; 19(S)-OH-PGF2α: 0.10–0.20× |
| Conditions | Rabbit uterus, in vivo motility assay |
Why This Matters
This data quantifies the loss of efficacy caused by 19‑hydroxylation, informing dose selection and rationalizing why 19‑OH-PGF cannot be used as a direct substitute for PGF2α in functional assays.
- [1] Spilman, C. H., Bergstrom, K. K., & Forbes, A. D. (1977). Effects of 19-hydroxy-prostaglandins on oviductal and uterine motility. Prostaglandins, 13(5), 795-805. https://doi.org/10.1016/0090-6980(77)90253-2 View Source
